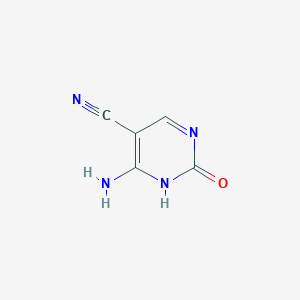

4-Amino-2-hydroxypyrimidine-5-carbonitrile

Übersicht

Beschreibung

4-Amino-2-hydroxypyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C5H4N4O. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound has gained significant attention in scientific research due to its potential biological activity and applications in various fields .

Wirkmechanismus

Target of Action

The primary target of 4-Amino-2-hydroxypyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).

Mode of Action

This compound acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling .

Biochemical Pathways

The inhibition of EGFR by this compound affects multiple biochemical pathways. The most significant of these is the RAS/RAF/MEK/ERK pathway , which is involved in cell proliferation, survival, and differentiation . By inhibiting EGFR, the compound prevents the activation of this pathway, thereby exerting its anticancer effects.

Result of Action

The inhibition of EGFR by this compound results in reduced cell proliferation and increased apoptosis . This is due to the compound’s effect on the RAS/RAF/MEK/ERK pathway, which regulates these cellular processes.

Biochemische Analyse

Biochemical Properties

The available information does not provide specific details about the enzymes, proteins, and other biomolecules it interacts with .

Cellular Effects

There is no available data on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

There is no available information on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is no available information on the changes in the effects of 4-Amino-2-hydroxypyrimidine-5-carbonitrile over time in laboratory settings. This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is no available information on how the effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

There is no available information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .

Transport and Distribution

There is no available information on how this compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Amino-2-hydroxypyrimidine-5-carbonitrile can be synthesized through various methods. One common approach involves the reaction of substituted benzaldehyde, malononitrile, and cyanoacetamide with urea or thiourea in the presence of ammonium chloride under solvent-free conditions . Another method includes the use of concentrated hydrochloric acid and ethanol, or concentrated sulfuric acid and ethanol in a microwave-assisted reaction . These methods aim to provide a mild and neutral reaction environment to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of readily available and inexpensive catalysts, along with mild reaction conditions, is crucial for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-hydroxypyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

Substitution: Substitution reactions involve the replacement of one functional group with another, resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Wissenschaftliche Forschungsanwendungen

4-Amino-2-hydroxypyrimidine-5-carbonitrile has a wide range of applications in scientific research, including:

Vergleich Mit ähnlichen Verbindungen

4-Amino-2-hydroxypyrimidine-5-carbonitrile can be compared with other similar compounds, such as:

4-Amino-2-methyl-pyrimidine-5-carbonitrile: This compound has a similar structure but with a methyl group at position 2 instead of a hydroxyl group.

4-Amino-2-mercaptopyrimidine-5-carbonitrile: This compound contains a mercapto group at position 2 instead of a hydroxyl group.

2,4-Diamino-5-cyanopyrimidine: This compound has two amino groups at positions 2 and 4, and a cyano group at position 5.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .

Biologische Aktivität

4-Amino-2-hydroxypyrimidine-5-carbonitrile (AHPC) is a heterocyclic compound with significant potential in medicinal chemistry due to its biological activity. This compound, with the molecular formula CHNO, has been the focus of various studies exploring its mechanisms of action, therapeutic applications, and biochemical properties.

Chemical Structure and Properties

AHPC is characterized by a pyrimidine ring structure with amino and hydroxyl substituents. Its molecular weight is approximately 136.11 g/mol, and it is often studied for its role as a building block in the synthesis of bioactive molecules.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 136.11 g/mol |

| CAS Number | 16462-28-5 |

The primary mechanism of action for AHPC involves its role as an ATP-mimicking tyrosine kinase inhibitor , specifically targeting the Epidermal Growth Factor Receptor (EGFR) . This inhibition leads to the modulation of critical signaling pathways such as the RAS/RAF/MEK/ERK pathway , which is pivotal in regulating cell proliferation, survival, and differentiation.

Biochemical Pathways Affected

- EGFR Inhibition : Reduces cell proliferation and promotes apoptosis.

- RAS/RAF/MEK/ERK Pathway : Involved in cellular growth and survival mechanisms.

Biological Activity and Therapeutic Applications

AHPC has shown promise in various biological assays, particularly in cancer research due to its ability to inhibit tumor growth by targeting specific receptors involved in oncogenesis.

- Anticancer Activity : Studies indicate that AHPC can inhibit the growth of cancer cells by interfering with EGFR signaling, which is often dysregulated in tumors.

- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity, although further studies are required to establish efficacy and mechanisms.

Case Studies and Research Findings

Several studies have documented the biological activity of AHPC:

- A study published in the Egyptian Journal of Chemistry explored various derivatives of pyrimidine compounds, including AHPC, demonstrating their potential as therapeutic agents against cancer cell lines. The findings highlighted that modifications to the AHPC structure could enhance its biological efficacy .

- Research conducted on pyrimidine derivatives indicated that compounds similar to AHPC exhibited significant inhibition of cell growth in various cancer models, suggesting a broader application for pyrimidine-based compounds in oncology .

Safety and Toxicology

While AHPC shows promising biological activity, safety assessments are crucial. The compound has been classified with specific hazard statements indicating potential risks upon exposure (e.g., H302 - harmful if swallowed). It is essential to handle it under appropriate safety guidelines to mitigate risks associated with its use .

Future Directions

Ongoing research aims to:

- Synthesize new derivatives of AHPC to improve potency and selectivity against cancer targets.

- Investigate the compound's effects on other biological pathways beyond EGFR.

- Conduct comprehensive toxicological studies to establish safe usage parameters for therapeutic applications.

Eigenschaften

IUPAC Name |

6-amino-2-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c6-1-3-2-8-5(10)9-4(3)7/h2H,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDKBQHGALFUAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358683 | |

| Record name | 4-amino-2-hydroxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16462-28-5 | |

| Record name | 4-amino-2-hydroxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.